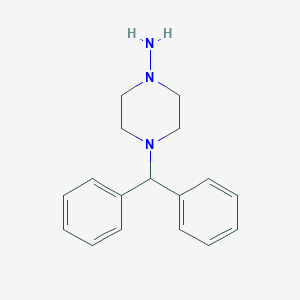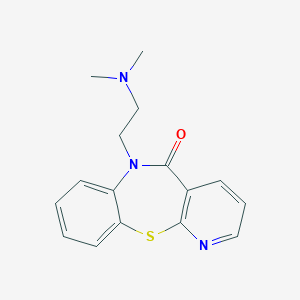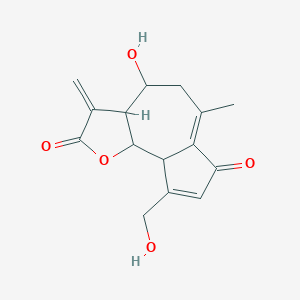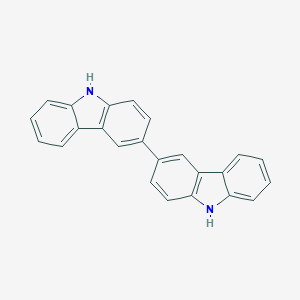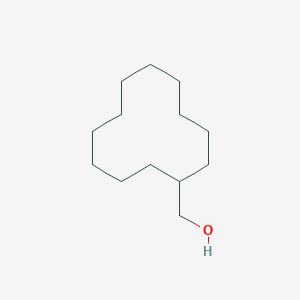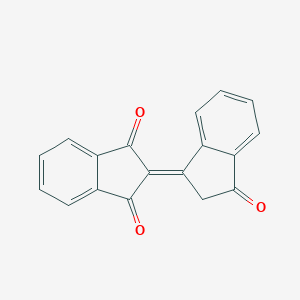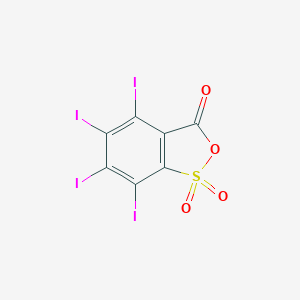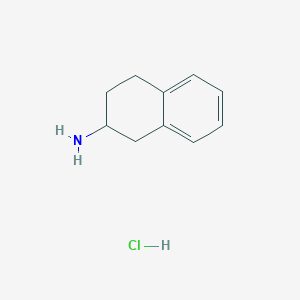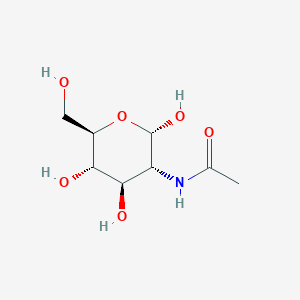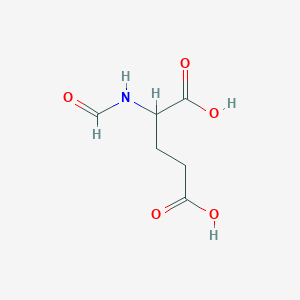
N-Formyl-L-glutamic acid
Übersicht
Beschreibung
N-Formyl-L-glutamic acid, also known as N-formylglutamate, belongs to the class of organic compounds known as glutamic acid and derivatives . It is a nonessential amino acid but an extensively utilized excitatory neurotransmitter with critical roles in normal brain function .
Synthesis Analysis
N-Formyl-L-glutamic acid is effective in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria .Molecular Structure Analysis
The molecular formula of N-Formyl-L-glutamic acid is C6H9NO5. It has an average mass of 175.139 Da and a monoisotopic mass of 175.048065 Da .Chemical Reactions Analysis
N-Formyl-L-glutamic acid is involved in various chemical reactions. For instance, it plays a role in the detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .Physical And Chemical Properties Analysis
N-Formyl-L-glutamic acid has a molecular formula of C6H9NO5, an average mass of 175.139 Da, and a monoisotopic mass of 175.048065 Da .Wissenschaftliche Forschungsanwendungen
1. Biomedical and Pharmaceutical Research
N-Formyl-L-glutamic acid is significant in biomedical research, especially in the study of monoclonal antibodies (mAbs). The N-terminal glutamic acid can cyclize to form pyroglutamate, an important posttranslational event in therapeutic mAb development. Understanding this cyclization mechanism is crucial for predicting formation and selecting proper formulation and storage conditions in mAbs (Yu et al., 2006).
2. Neurology and Brain Function
In neurology, glutamic acid, the major form of N-Formyl-L-glutamic acid in the mammalian central nervous system, is integral to physiological regulation and associated with neurodegenerative disorders such as Alzheimer's and Parkinson's. It acts as an excitatory neurotransmitter and is involved in memory and learning (Catarzi et al., 2007), (Watkins, 2000).
3. Food Industry and Nutrition
Glutamic acid plays a crucial role in food taste as a component of monosodium glutamate (MSG), a common flavor enhancer. Its consumption is considered safe by various regulatory agencies, making it significant in food and nutrition research (Albarracín et al., 2016).
4. Microbial and Fermentation Research
N-Formyl-L-glutamic acid is researched in the context of microbial synthesis. Bacteria like Lactobacillus plantarum have been studied for their ability to produce glutamic acid, with potential applications in developing functional foods enriched in glutamic acid and γ-amino butyric acid (GABA) (Zareian et al., 2012).
5. Industrial Applications and Biofuels
The compound is used in biotechnology, specifically in the production of poly-γ-glutamic acid (γ-PGA), a biodegradable polymer with applications in food, medical, and wastewater industries. Research focuses on optimizing microbial biosynthesis for cost-effective production (Luo et al., 2016).
6. Energy Storage and Electrochemistry
In the field of energy storage, N-Formyl-L-glutamic acid has been studied for its role in improving the electrochemical performance of the positive electrolyte in vanadium redox flow batteries, indicating its potential in energy technology (Liang et al., 2013).
7. Intestinal Health and Metabolism
Glutamic acid, derived from N-Formyl-L-glutamic acid, is crucial in the metabolism of intestinal epithelial cells. It's involved in various metabolic pathways and plays a role in maintaining intestinal health (Blachier et al., 2009).
8. Amino Acid Research and Applications
Research on glutamic acid includes its role in amino acid metabolism and as a potential treatment in critical care nutrition, highlighting its clinical significance (Lacey & Wilmore, 2009), (Tapiero et al., 2002).
9. Molecular and Chemical Research
Studies on the amyloidogenic properties of short α-L-Glutamic acid oligomers contribute to our understanding of molecular interactions and protein aggregation, with implications in various biological and chemical processes (Hernik et al., 2015).
10. Environmental and Sustainability Research
N-Formyl-L-glutamic acid is also significant in environmental studies, particularly in comparing the environmental impact of biobased chemicals from glutamic acid with their petrochemical equivalents, contributing to sustainable practices in the chemical industry (Lammens et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-2-formamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZLWSMFHHHOBV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168490 | |
| Record name | N-Formylglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Formyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Formyl-L-glutamic acid | |
CAS RN |
1681-96-5 | |
| Record name | N-Formyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Formyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




